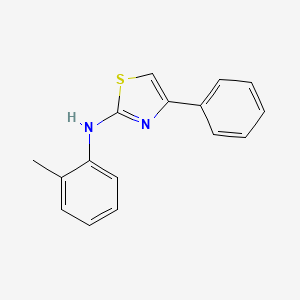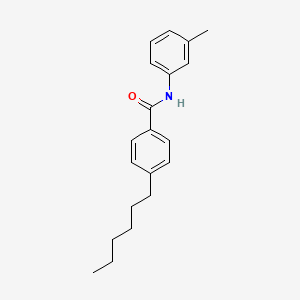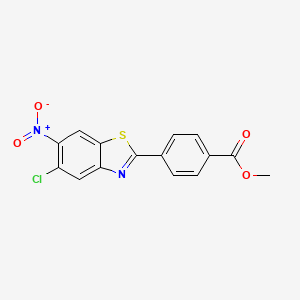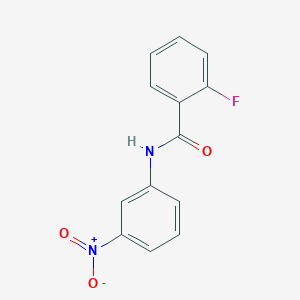
(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a nitrophenyl group, a furan ring, and a trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the nitrophenyl group. The cyano group is then added through a nucleophilic substitution reaction. Finally, the trifluoromethylphenyl group is incorporated using a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, amines, and substituted furans. These products can be further utilized in different applications depending on their chemical properties.
Aplicaciones Científicas De Investigación
(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The cyano group can interact with enzymes and proteins, leading to inhibition or activation of certain biological processes. The nitrophenyl group can undergo redox reactions, affecting cellular oxidative stress levels. The trifluoromethylphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Gallium Arsenide: A compound semiconductor with unique electronic properties.
Chitosan: A biopolymer used in various applications, including food packaging.
Uniqueness
(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H12F3N3O4 |
|---|---|
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C21H12F3N3O4/c22-21(23,24)15-4-2-5-16(11-15)26-20(28)14(12-25)10-18-7-8-19(31-18)13-3-1-6-17(9-13)27(29)30/h1-11H,(H,26,28)/b14-10+ |
Clave InChI |
LXSPLIWZANAJGT-GXDHUFHOSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Methylthio)-6-nitrobenzo[d]oxazole](/img/structure/B11709129.png)

![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)


![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)
![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)
![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
